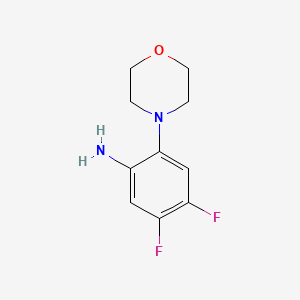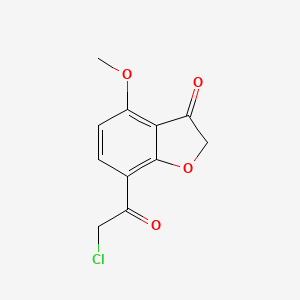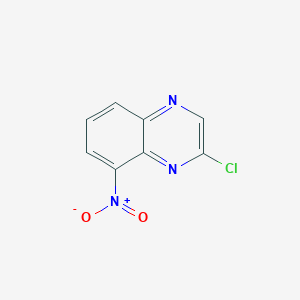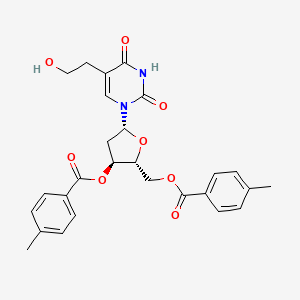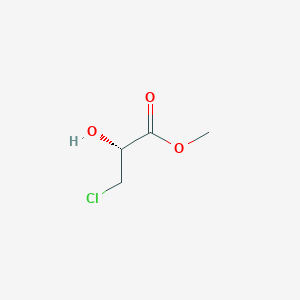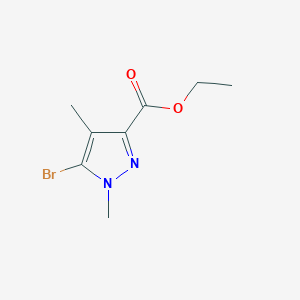
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1707370-05-5. It has a molecular weight of 247.09 . The IUPAC name for this compound is ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate .
Synthesis Analysis
Pyrazole nucleus, which is a part of the compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazole derivatives have been found to exhibit a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using in vitro and in vivo models .
- The outcomes of these studies also vary widely, but many pyrazole derivatives have shown promising results in preclinical and clinical trials .
-
Agrochemistry
- Pyrazole derivatives are also used in agrochemistry, likely due to their diverse biological activities .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by testing its effectiveness as a pesticide or herbicide .
- The outcomes of these studies would be measured in terms of the compound’s effectiveness at controlling pests or weeds .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazole derivatives can act as ligands in coordination chemistry and organometallic chemistry .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of a coordination complex or organometallic compound .
- The outcomes of these studies would be measured in terms of the properties of the resulting complex or compound .
-
Synthesis of 1,4’-bipyrazoles
- Pyrazole derivatives can be used as starting materials in the synthesis of 1,4’-bipyrazoles .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of 1,4’-bipyrazoles .
- The outcomes of these studies would be measured in terms of the properties of the resulting 1,4’-bipyrazoles .
-
Synthesis of Biologically Active Compounds
- Pyrazole derivatives can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of the desired biologically active compound .
- The outcomes of these studies would be measured in terms of the properties and biological activity of the resulting compound .
-
Antiviral Agents
- Pyrazole derivatives have been reported as antiviral agents .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by testing its antiviral activity using in vitro and in vivo models .
- The outcomes of these studies would be measured in terms of the compound’s effectiveness at inhibiting viral activity .
-
Synthesis of Indole Derivatives
- Pyrazole derivatives can be used as starting materials in the synthesis of indole derivatives .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of indole derivatives .
- The outcomes of these studies would be measured in terms of the properties of the resulting indole derivatives .
-
Green Synthesis
- Pyrazole derivatives can also be used in green synthesis processes .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative using environmentally friendly methods .
- The outcomes of these studies would be measured in terms of the efficiency and environmental impact of the synthesis process .
-
Synthesis of Bioactive Chemicals
- Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative, followed by its use in the formation of the desired bioactive compound .
- The outcomes of these studies would be measured in terms of the properties and biological activity of the resulting compound .
Safety And Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIJBIZPZMFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



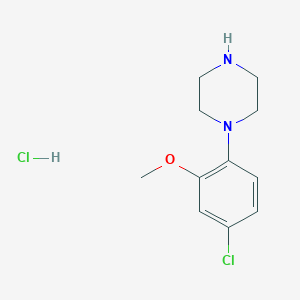
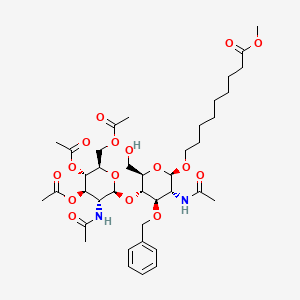
![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
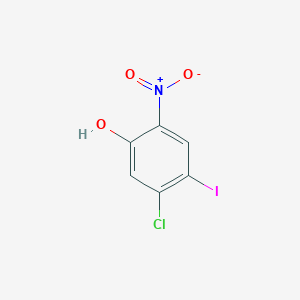
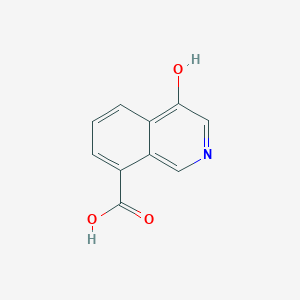
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
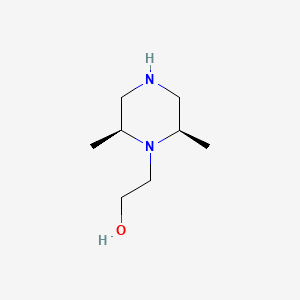
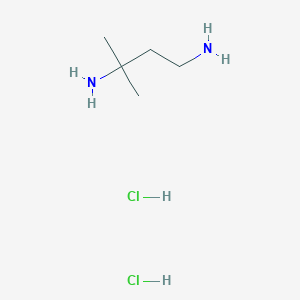
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
